(S)-tert-butyl 2-formylpiperidine-1-carboxylate (S)-tert-butyl 2-formylpiperidine-1-carboxylate (S)-2-Formyl-piperidine-1-carboxylic acid tert-butyl ester

Brand Name: Vulcanchem
CAS No.: 150521-32-7
VCID: VC21091885
InChI: InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-7-5-4-6-9(12)8-13/h8-9H,4-7H2,1-3H3/t9-/m0/s1
SMILES: CC(C)(C)OC(=O)N1CCCCC1C=O
Molecular Formula: C11H19NO3
Molecular Weight: 213.27 g/mol

(S)-tert-butyl 2-formylpiperidine-1-carboxylate

CAS No.: 150521-32-7

Cat. No.: VC21091885

Molecular Formula: C11H19NO3

Molecular Weight: 213.27 g/mol

* For research use only. Not for human or veterinary use.

(S)-tert-butyl 2-formylpiperidine-1-carboxylate - 150521-32-7

Specification

CAS No. 150521-32-7
Molecular Formula C11H19NO3
Molecular Weight 213.27 g/mol
IUPAC Name tert-butyl (2S)-2-formylpiperidine-1-carboxylate
Standard InChI InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-7-5-4-6-9(12)8-13/h8-9H,4-7H2,1-3H3/t9-/m0/s1
Standard InChI Key KZNDGAGWQPGYTB-VIFPVBQESA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CCCC[C@H]1C=O
SMILES CC(C)(C)OC(=O)N1CCCCC1C=O
Canonical SMILES CC(C)(C)OC(=O)N1CCCCC1C=O

Introduction

Chemical Identity and Properties

(S)-tert-butyl 2-formylpiperidine-1-carboxylate is characterized by its piperidine ring structure substituted with a formyl group and protected by a tert-butyl carbamate (Boc) group. The compound features an (S)-stereochemistry at the 2-position, which provides it with specific spatial arrangements that influence its reactivity and biological interactions.

Physical and Chemical Properties

PropertyValue
CAS Number150521-32-7
Molecular FormulaC11H19NO3
Molecular Weight213.27 g/mol
IUPAC Nametert-butyl (2S)-2-formylpiperidine-1-carboxylate
Standard InChIInChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-7-5-4-6-9(12)8-13/h8-9H,4-7H2,1-3H3/t9-/m0/s1
InChIKeyKZNDGAGWQPGYTB-VIFPVBQESA-N
Canonical SMILESCC(C)(C)OC(=O)N1CCCC[C@H]1C=O

The compound contains several key functional groups that contribute to its chemical reactivity. The formyl group at the 2-position is particularly important as it provides an aldehyde functionality that can participate in numerous chemical transformations including condensation reactions, reductive aminations, and nucleophilic additions .

Structural Characteristics

The structure of (S)-tert-butyl 2-formylpiperidine-1-carboxylate includes:

  • A six-membered piperidine ring with nitrogen at position 1

  • A formyl group (-CHO) at position 2 with (S)-stereochemistry

  • A tert-butyloxycarbonyl (Boc) protecting group attached to the nitrogen

  • A chiral center at the C2 position with defined (S) configuration

This specific arrangement of functional groups contributes to the compound's importance as a building block in asymmetric synthesis .

Synthesis Methods

Multiple synthetic approaches exist for the preparation of (S)-tert-butyl 2-formylpiperidine-1-carboxylate, with variations depending on the starting materials and desired scale of production.

Standard Synthetic Routes

The synthesis typically follows a sequence involving:

  • Starting with a suitable piperidine derivative

  • Protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group

  • Introduction of the formyl group at the 2-position

  • Chiral resolution or asymmetric synthesis to ensure (S)-configuration

A common approach involves starting with a piperidine-2-carboxylic acid derivative, protecting the nitrogen, and then manipulating the carboxylic acid functionality to introduce the formyl group with the correct stereochemistry.

Stereoselective Approaches

To achieve the desired (S)-stereochemistry, several methods are employed:

  • Starting with naturally occurring L-pipecolic acid derivatives

  • Using chiral auxiliaries to direct the introduction of the formyl group

  • Employing chiral catalysts in asymmetric reactions

  • Resolution of racemic mixtures through crystallization or chromatography

Research suggests that starting with (S)-tert-butyl piperidine-2-carboxylate hydrochloride (CAS: 145064-67-1) and reducing the carboxylate to the corresponding aldehyde is an effective approach to obtain the target compound with high enantiomeric purity .

Applications in Organic Synthesis

(S)-tert-butyl 2-formylpiperidine-1-carboxylate serves as a versatile building block in organic synthesis due to its reactive formyl group and defined stereochemistry.

Pharmaceutical Intermediate

The compound plays a crucial role in the synthesis of pharmaceutically active compounds, particularly those with piperidine-based structures. Its aldehyde functionality allows for further modifications through:

  • Reductive amination reactions to create amino derivatives

  • Nucleophilic additions to form alcohols

  • Wittig and related reactions to extend carbon chains

  • Condensation reactions to form heterocycles

Reductive Amination Applications

One significant application is its use in reductive amination reactions. Research published by the Royal Society of Chemistry demonstrates the compound's utility in forming complex nitrogen-containing molecules:

"General procedure for the reductive amination reaction (step two) was applied on 500 mg scale (2.2 mmol) with tert-butyl 2-formylpiperidine-1-carboxylate as aldehyde to afford 7ga as a colourless oil (843 mg, 2.0 mmol, 91% yield)" .

This high-yielding reaction exemplifies the compound's value in constructing more complex molecular architectures.

Biological Activity and Research Findings

While (S)-tert-butyl 2-formylpiperidine-1-carboxylate primarily serves as a synthetic intermediate, research suggests it may exhibit biological activities relevant to pharmaceutical development.

Research AreaKey Findings
Neurotransmitter SystemsDerivatives may influence pathways related to central nervous system function
Enzyme InhibitionPotential to inhibit enzymes involved in neurotransmission
Receptor BindingStructural features enable interaction with various receptors

Studies on Solubility and Stability

Research on (S)-tert-butyl 2-formylpiperidine-1-carboxylate highlights its importance in enhancing solubility and stability in pharmaceutical formulations. The tert-butyl carbamate group provides lipophilicity while the formyl group offers a handle for further derivatization, allowing medicinal chemists to tune pharmacokinetic properties.

Comparison with Related Compounds

Understanding the relationship between (S)-tert-butyl 2-formylpiperidine-1-carboxylate and structurally similar compounds provides context for its unique properties and applications.

Stereoisomers and Positional Isomers

The (R)-isomer (CAS: 134526-69-5) differs from the (S)-isomer in its spatial arrangement at the 2-position, leading to different reactivity patterns and potential biological activities . Additionally, other positional isomers such as tert-butyl (3S)-3-formylpiperidine-1-carboxylate (CAS: 1008562-87-5) have the formyl group at a different position on the piperidine ring .

Comparison with Related Derivatives

CompoundCAS NumberKey Structural DifferencesNotable Applications
(R)-tert-butyl 2-formylpiperidine-1-carboxylate134526-69-5Opposite stereochemistry at C2Complementary stereochemical applications
tert-butyl (3S)-3-formylpiperidine-1-carboxylate1008562-87-5Formyl group at position 3Different reactivity profile
(S)-tert-butyl 2-acetylpiperidine-1-carboxylate153108-65-7Acetyl instead of formyl groupExtended carbon chain applications
tert-butyl 2-(aminomethyl)piperidine-1-carboxylate370069-31-1Aminomethyl instead of formyl groupDirectly provides amine functionality

These structural variations lead to different chemical reactivities and potential applications in organic synthesis and drug discovery .

Synthetic Transformations

The formyl group of (S)-tert-butyl 2-formylpiperidine-1-carboxylate makes it particularly valuable for various synthetic transformations.

Aldehyde Transformations

The aldehyde functionality can undergo numerous reactions:

  • Reduction to primary alcohols using hydride reducing agents

  • Oxidation to carboxylic acids

  • Reductive amination to form secondary amines

  • Wittig and related reactions to create alkenes

  • Aldol condensations for carbon-carbon bond formation

Nitrogen Protection/Deprotection

The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen can be selectively removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrogen chloride, to expose the secondary amine for further functionalization. This orthogonal protection strategy is particularly valuable in multistep synthesis .

Industrial and Analytical Considerations

Production Methods

Industrial production of (S)-tert-butyl 2-formylpiperidine-1-carboxylate typically involves optimized processes for large-scale synthesis:

  • Use of continuous flow reactors for improved efficiency

  • Automated systems to ensure consistent quality

  • Controlled reaction conditions to minimize impurities

  • Purification processes to ensure high enantiomeric purity

Analytical Methods

Several analytical techniques are employed to characterize this compound:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

  • High-Performance Liquid Chromatography (HPLC) for purity determination

  • Mass Spectrometry for molecular weight verification

  • Infrared Spectroscopy for functional group identification

  • Chiral HPLC for enantiomeric excess determination

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